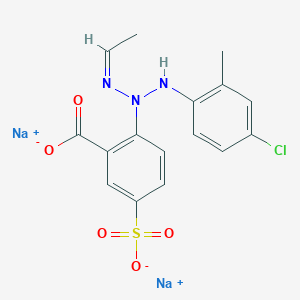
Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazene group, a sulphonate group, and a chlorinated tolyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Diazotization: Formation of diazonium salts from amino groups.
Coupling Reaction: Reaction of diazonium salts with other aromatic compounds to form the triazene structure.
Sulphonation: Introduction of sulphonate groups to the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:
Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates and the final product.
Catalysts: Use of catalysts to enhance reaction rates and yields.
Purification: Techniques such as crystallization and filtration to obtain pure compounds.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: Conversion of the triazene group to other functional groups.
Reduction: Reduction of the triazene group to amines.
Substitution: Replacement of the sulphonate group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include various substituted benzoates, amines, and other aromatic compounds.
Scientific Research Applications
Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, affecting their activity.
Pathways: It influences various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate can be compared with other similar compounds, such as:
Disodium 2-(3-(4-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-sulphonatobenzoate: Similar structure but with a methyl group instead of an ethyl group.
Disodium 2-(3-(4-chloro-2-tolyl)-1-propyltriazen-2-yl)-5-sulphonatobenzoate: Similar structure but with a propyl group instead of an ethyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications.
Biological Activity
Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate, commonly referred to as disodium 2-[3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl]-5-sulphonatobenzoate, is a compound with significant biological activity, particularly in the context of cancer treatment. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C16H15ClN3Na2O5S
- Molecular Weight : 442.80 g/mol
- CAS Number : 83249-42-7
- EINECS Number : 280-311-8
This compound acts primarily as an antitumor agent . Its mechanism involves the inhibition of specific proteins associated with tumor growth and proliferation. Notably, it has been shown to interact with the Murine Double Minute 2 (MDM2) protein, which plays a critical role in regulating the p53 tumor suppressor pathway.
Antitumor Efficacy
Research indicates that this compound demonstrates potent antitumor activity across various cancer cell lines. The following table summarizes key findings from studies evaluating its efficacy:
| Study Reference | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| SJSA-1 | 0.15 | High antiproliferative activity noted | |
| HCT116 | 0.22 | Effective in both wild-type and p53 knockout models | |
| RS4;11 | <0.1 | Significant tumor regression observed |
Case Studies
- In Vivo Studies : In a murine model, this compound was administered at doses of 100 mg/kg for 14 days, resulting in notable tumor regression in xenograft models. The compound induced apoptosis in cancer cells as evidenced by increased levels of cleaved PARP and caspase-3.
- Pharmacodynamics : Upon treatment, significant upregulation of p53 and p21 proteins was observed within tumor tissues, indicating a robust activation of the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction.
Research Findings
Recent studies have highlighted the compound's potential in combination therapies, where it enhances the efficacy of other chemotherapeutic agents. For instance:
- Combination with Traditional Chemotherapy : When used alongside doxorubicin in breast cancer models, this compound resulted in synergistic effects leading to improved survival rates compared to monotherapy.
Properties
CAS No. |
83249-42-7 |
|---|---|
Molecular Formula |
C16H14ClN3Na2O5S |
Molecular Weight |
441.8 g/mol |
IUPAC Name |
disodium;2-[(4-chloro-2-methylanilino)-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C16H16ClN3O5S.2Na/c1-3-18-20(19-14-6-4-11(17)8-10(14)2)15-7-5-12(26(23,24)25)9-13(15)16(21)22;;/h3-9,19H,1-2H3,(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b18-3-;; |
InChI Key |
WSLPTDBZTQMMNL-FYEJHOEVSA-L |
Isomeric SMILES |
C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=C(C=C2)Cl)C.[Na+].[Na+] |
Canonical SMILES |
CC=NN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=C(C=C2)Cl)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















